Cas no 2680681-57-4 (2-({1,1'-biphenyl-2-yl}(tert-butoxy)carbonylamino)acetic acid)

2-({1,1'-Biphenyl-2-yl}(tert-butoxy)carbonylamino)acetic acid is a specialized organic compound featuring a biphenyl scaffold coupled with a tert-butoxycarbonyl (Boc) protected amino acid moiety. This structure confers stability and versatility, making it valuable in peptide synthesis and medicinal chemistry applications. The Boc group provides orthogonal protection for the amine functionality, enabling selective deprotection under mild acidic conditions. The biphenyl component enhances rigidity and potential binding interactions in target molecules. Its carboxylic acid group allows for further derivatization via amidation or esterification. This compound is particularly useful in the design of peptidomimetics and as a building block for complex molecular architectures requiring controlled amine reactivity.
2-({1,1'-biphenyl-2-yl}(tert-butoxy)carbonylamino)acetic acid structure
2680681-57-4 structure
商品名:2-({1,1'-biphenyl-2-yl}(tert-butoxy)carbonylamino)acetic acid
CAS番号:2680681-57-4
MF:C19H21NO4
メガワット:327.374345541
CID:5665186
PubChem ID:165934785

2-({1,1'-biphenyl-2-yl}(tert-butoxy)carbonylamino)acetic acid 化学的及び物理的性質

名前と識別子

    • 2680681-57-4
    • 2-({[1,1'-biphenyl]-2-yl}[(tert-butoxy)carbonyl]amino)acetic acid
    • EN300-27722921
    • 2-({1,1'-biphenyl-2-yl}(tert-butoxy)carbonylamino)acetic acid
    • インチ: 1S/C19H21NO4/c1-19(2,3)24-18(23)20(13-17(21)22)16-12-8-7-11-15(16)14-9-5-4-6-10-14/h4-12H,13H2,1-3H3,(H,21,22)
    • InChIKey: MVTOSWORIHGXFW-UHFFFAOYSA-N
    • ほほえんだ: O(C(N(CC(=O)O)C1C=CC=CC=1C1C=CC=CC=1)=O)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 327.14705815g/mol
  • どういたいしつりょう: 327.14705815g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 24
  • 回転可能化学結合数: 6
  • 複雑さ: 437
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.9

2-({1,1'-biphenyl-2-yl}(tert-butoxy)carbonylamino)acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27722921-0.1g
2-({[1,1'-biphenyl]-2-yl}[(tert-butoxy)carbonyl]amino)acetic acid
2680681-57-4 95.0%
0.1g
$817.0 2025-03-20
Enamine
EN300-27722921-0.5g
2-({[1,1'-biphenyl]-2-yl}[(tert-butoxy)carbonyl]amino)acetic acid
2680681-57-4 95.0%
0.5g
$891.0 2025-03-20
Enamine
EN300-27722921-5.0g
2-({[1,1'-biphenyl]-2-yl}[(tert-butoxy)carbonyl]amino)acetic acid
2680681-57-4 95.0%
5.0g
$2692.0 2025-03-20
Enamine
EN300-27722921-0.05g
2-({[1,1'-biphenyl]-2-yl}[(tert-butoxy)carbonyl]amino)acetic acid
2680681-57-4 95.0%
0.05g
$780.0 2025-03-20
Enamine
EN300-27722921-10g
2-({[1,1'-biphenyl]-2-yl}[(tert-butoxy)carbonyl]amino)acetic acid
2680681-57-4
10g
$3992.0 2023-09-10
Enamine
EN300-27722921-2.5g
2-({[1,1'-biphenyl]-2-yl}[(tert-butoxy)carbonyl]amino)acetic acid
2680681-57-4 95.0%
2.5g
$1819.0 2025-03-20
Enamine
EN300-27722921-0.25g
2-({[1,1'-biphenyl]-2-yl}[(tert-butoxy)carbonyl]amino)acetic acid
2680681-57-4 95.0%
0.25g
$855.0 2025-03-20
Enamine
EN300-27722921-5g
2-({[1,1'-biphenyl]-2-yl}[(tert-butoxy)carbonyl]amino)acetic acid
2680681-57-4
5g
$2692.0 2023-09-10
Enamine
EN300-27722921-1g
2-({[1,1'-biphenyl]-2-yl}[(tert-butoxy)carbonyl]amino)acetic acid
2680681-57-4
1g
$928.0 2023-09-10
Enamine
EN300-27722921-1.0g
2-({[1,1'-biphenyl]-2-yl}[(tert-butoxy)carbonyl]amino)acetic acid
2680681-57-4 95.0%
1.0g
$928.0 2025-03-20

2-({1,1'-biphenyl-2-yl}(tert-butoxy)carbonylamino)acetic acid 関連文献

2-({1,1'-biphenyl-2-yl}(tert-butoxy)carbonylamino)acetic acidに関する追加情報

Introduction to 2-({1,1'-biphenyl-2-yl}(tert-butoxy)carbonylamino)acetic acid (CAS No. 2680681-57-4)

2-({1,1'-biphenyl-2-yl}(tert-butoxy)carbonylamino)acetic acid, also known by its CAS number 2680681-57-4, is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a biphenyl moiety and a tert-butoxycarbonyl (Boc) protecting group. These characteristics make it an important intermediate in the synthesis of various bioactive molecules and drug candidates.

The molecular formula of 2-({1,1'-biphenyl-2-yl}(tert-butoxy)carbonylamino)acetic acid is C19H23NO4, and its molecular weight is approximately 333.4 g/mol. The compound is a white crystalline solid at room temperature and is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its chemical structure consists of a central carboxylic acid group, an amino group protected by the Boc group, and a biphenyl ring system, which imparts significant hydrophobicity to the molecule.

In recent years, 2-({1,1'-biphenyl-2-yl}(tert-butoxy)carbonylamino)acetic acid has gained attention for its potential in the development of novel therapeutic agents. The biphenyl moiety is known to enhance the lipophilicity and membrane permeability of molecules, making it particularly useful in the design of drugs that target intracellular receptors or enzymes. Additionally, the Boc protecting group can be selectively removed under mild acidic conditions, allowing for controlled deprotection and subsequent functionalization of the amino group.

A notable application of 2-({1,1'-biphenyl-2-yl}(tert-butoxy)carbonylamino)acetic acid is in the synthesis of peptidomimetics. Peptidomimetics are synthetic compounds that mimic the structure and function of natural peptides but often exhibit improved pharmacological properties such as increased stability, reduced immunogenicity, and enhanced bioavailability. The biphenyl ring system in this compound can serve as a scaffold for the design of peptidomimetics that target specific biological pathways or receptors.

Recent studies have explored the use of 2-({1,1'-biphenyl-2-yl}(tert-butoxy)carbonylamino)acetic acid in the development of inhibitors for various enzymes involved in disease processes. For example, researchers have synthesized derivatives of this compound that exhibit potent inhibitory activity against proteases such as matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and tissue remodeling. These inhibitors have shown promise in preclinical studies for their ability to reduce tumor growth and metastasis.

Beyond its use as an enzyme inhibitor, 2-({1,1'-biphenyl-2-yl}(tert-butoxy)carbonylamino)acetic acid has also been investigated for its potential as a ligand for G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play crucial roles in cellular signaling pathways and are targets for many approved drugs. The biphenyl moiety in this compound can interact with hydrophobic pockets within GPCRs, enhancing binding affinity and selectivity. This property makes it a valuable tool for developing novel ligands that modulate GPCR activity with high specificity.

The synthesis of 2-({1,1'-biphenyl-2-yl}(tert-butoxy)carbonylamino)acetic acid typically involves several steps. One common approach is to start with 2-aminoacetic acid (glycine), which is then protected with tert-butanol under acidic conditions to form the Boc derivative. The Boc-glycine is then coupled with 2-(aminomethyl)biphenyl using coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC). The resulting intermediate can be further modified to introduce additional functional groups or to optimize its pharmacological properties.

In terms of safety and handling, 2-({1,1'-biphenyl-2-yl}(tert-butoxy)carbonylamino)acetic acid should be stored under dry conditions at room temperature to prevent degradation. It is recommended to handle this compound with appropriate personal protective equipment (PPE), including gloves and safety goggles, to avoid skin contact or inhalation. While it is not classified as a hazardous material or controlled substance, proper handling practices should be followed to ensure laboratory safety.

The future prospects for 2-({1,1'-biphenyl-2-yl}(tert-butoxy)carbonylamino)acetic acid are promising. Ongoing research continues to explore its potential applications in drug discovery and development. As new synthetic methods and biological assays become available, it is likely that this compound will find even more diverse uses in medicinal chemistry and pharmaceutical research.

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